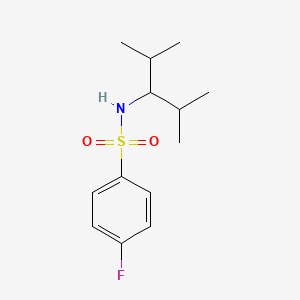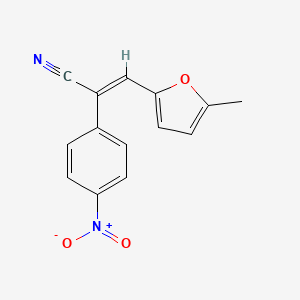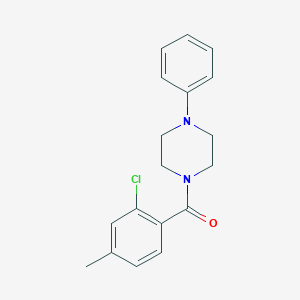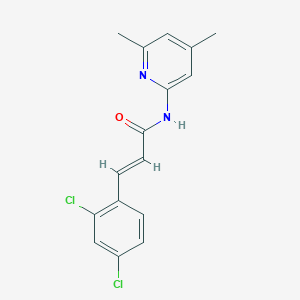![molecular formula C15H15FN2O3S B5730838 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, also known as N-(4-fluorophenylsulfonyl)-N-(4-methylphenyl)glycine amide (FMPGA), is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound was first synthesized in 2011 by a team of researchers from the University of California, San Diego, and has since been the subject of numerous studies investigating its properties and potential uses.
作用机制
The mechanism of action of FMPGA is not fully understood, but it is believed to involve the inhibition of DPP-IV. This enzyme is involved in the degradation of endogenous opioids, which play a key role in the regulation of pain. By inhibiting DPP-IV, FMPGA may be able to enhance the analgesic effects of opioids, leading to a reduction in pain.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for neuropathic pain, FMPGA has also been studied for its effects on other physiological processes. For example, a study published in the Journal of Medicinal Chemistry found that FMPGA was able to reduce blood glucose levels in mice with type 2 diabetes. This suggests that FMPGA may have potential as a treatment for diabetes.
实验室实验的优点和局限性
One advantage of FMPGA is its potency as an inhibitor of DPP-IV. This makes it a potentially useful tool for studying the role of DPP-IV in various physiological processes. However, one limitation of FMPGA is its relatively low solubility, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on FMPGA. One area of interest is its potential as a treatment for neuropathic pain. Further studies will be needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for diabetes. Future studies will be needed to determine the optimal dosage and administration route for this application. Additionally, there is potential for FMPGA to be used as a tool for studying the role of DPP-IV in other physiological processes.
合成方法
The synthesis of FMPGA involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylglycine in the presence of a base, such as triethylamine. This reaction produces N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide(4-fluorophenylsulfonyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide(4-methylphenyl)glycine, which is then converted to FMPGA through the addition of ammonia and subsequent purification.
科学研究应用
FMPGA has been the subject of numerous studies investigating its potential applications in the field of medicine. One area of research has focused on its potential as a treatment for neuropathic pain. In a study published in the Journal of Medicinal Chemistry, FMPGA was found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of endogenous opioids. This suggests that FMPGA may be able to enhance the analgesic effects of opioids, making it a potential candidate for the treatment of neuropathic pain.
属性
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-2-6-13(7-3-11)18(10-15(17)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOUDLLUKFTRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)


![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)


